2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
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Description
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” is a chemical compound with the molecular formula C20H21NO2 . It is also known by several synonyms such as BAS 00388426, ZINC00332733, STOCK1S-02470, and others .
Synthesis Analysis
The synthesis of related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinolines, has been studied extensively. A common method involves the heterogeneous catalytic condensation of aniline with acetone . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .Chemical Reactions Analysis
While specific chemical reactions involving “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” are not found in the searched resources, related compounds such as 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. These compounds are synthesized through various reactions involving aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts .Scientific Research Applications
- Antioxidant Properties : 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers explore its potential as a therapeutic agent for conditions related to oxidative stress, such as neurodegenerative diseases and cancer .
- Anti-Inflammatory Effects : The compound’s anti-inflammatory properties make it a candidate for drug development. It may help mitigate inflammation-associated disorders, including autoimmune diseases and chronic inflammatory conditions .
- Polymer Stabilization : Researchers investigate the use of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate as a stabilizer in polymers and plastics. Its ability to enhance material durability and prevent degradation is valuable in industrial applications .
- Fluorescent Properties : The compound exhibits fluorescence, making it interesting for luminescent materials. Scientists explore its use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices .
- Chelating Ligand : 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate can act as a chelating ligand, forming stable complexes with metal ions. These complexes find applications in catalysis, molecular recognition, and supramolecular chemistry .
- Cell Viability Assays : Researchers use this compound in cell viability assays to assess its impact on cell growth and survival. It helps evaluate potential cytotoxicity or protective effects .
- Enzyme Inhibition Studies : The compound’s interaction with enzymes is of interest. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways .
- Pesticide Development : Investigations explore whether 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate can be used as an active ingredient in pesticides. Its biological activity against pests could contribute to crop protection .
Pharmaceutical Research and Drug Development
Materials Science and Polymer Chemistry
Photophysics and Luminescent Materials
Coordination Chemistry and Metal Complexes
Biological Studies and Biochemical Assays
Agrochemicals and Pest Control
properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBMAKHNZTQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate |
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